AlPCCI

Photodynamic therapy Leishmaniasis Antiparasitic photosensitizer

Aluminum phthalocyanine chloride (AlPcCl), CAS 14154-42-8, is a metallophthalocyanine macrocyclic compound with the molecular formula C₃₂H₁₆AlClN₈ and molecular weight 574.97 g/mol. The compound features a central aluminum(III) ion coordinated to the phthalocyanine macrocycle and an axial chloride ligand, which confers distinct structural and photophysical characteristics.

Molecular Formula C32H16AlClN8
Molecular Weight 575 g/mol
Cat. No. B1222493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlPCCI
SynonymsAlSPc
aluminum phthalocyanine chloride
aluminum-chlorophthalocyanine
chloroaluminum phthalocyanine
Molecular FormulaC32H16AlClN8
Molecular Weight575 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Al](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl
InChIInChI=1S/C32H16N8.Al.ClH/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H/q-2;+3;/p-1
InChIKeyLBGCRGLFTKVXDZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Phthalocyanine Chloride (AlPcCl) for PDT and Optoelectronic Procurement: Chemical Identity and Core Photophysical Properties


Aluminum phthalocyanine chloride (AlPcCl), CAS 14154-42-8, is a metallophthalocyanine macrocyclic compound with the molecular formula C₃₂H₁₆AlClN₈ and molecular weight 574.97 g/mol . The compound features a central aluminum(III) ion coordinated to the phthalocyanine macrocycle and an axial chloride ligand, which confers distinct structural and photophysical characteristics . In N,N-dimethylformamide (DMF), AlPcCl exhibits a characteristic Q-band absorption maximum at 675 nm . This red-region absorption is essential for photodynamic therapy (PDT) applications where deep tissue light penetration is required. The compound is commercially available in sublimed grade (>99% purity) for high-precision optoelectronic and photonic research applications . AlPcCl exists primarily in monomeric form in pure organic solvents such as DMF but undergoes concentration- and solvent-dependent aggregation in aqueous or water-organic media, a behavior that critically influences its photodynamic activity and must be carefully managed during experimental design and formulation [1].

Why AlPcCl Cannot Be Readily Substituted by ZnPc, AlPcOH, or Other Metallophthalocyanines in Critical Applications


Metallophthalocyanines cannot be treated as interchangeable reagents despite their shared macrocyclic core. The central metal ion and axial ligand fundamentally govern photophysical performance, including triplet excited-state lifetime, singlet oxygen generation efficiency, and aggregation behavior, which in turn dictate biological efficacy in PDT and device performance in optoelectronic applications [1]. The aluminum(III) center in AlPcCl is diamagnetic, enabling efficient photosensitization via Type II (singlet oxygen) mechanisms, whereas paramagnetic metal centers such as copper, iron, or vanadyl completely quench singlet oxygen production [2]. Even among diamagnetic metallophthalocyanines, performance diverges sharply. Comparative studies demonstrate that aluminum phthalocyanines exhibit significantly longer triplet lifetimes than silicon-based analogs, while zinc phthalocyanine (ZnPc) consistently shows inferior photodynamic activity in multiple biological models [1][3]. The axial chloride ligand of AlPcCl further differentiates it from the hydroxide analog (AlPcOH) by modulating aggregation propensity and biological potency [3]. Substituting AlPcCl with a structurally similar but functionally distinct metallophthalocyanine without empirical validation of the specific performance metric of interest risks experimental failure or suboptimal device performance.

Quantitative Evidence Guide for AlPcCl Differentiation: Head-to-Head Performance Data Against Key Comparators


AlPcCl vs. ZnPc in Leishmania Promastigote Photodynamic Activity: Up to 100-Fold Higher Potency

In a direct head-to-head comparison against Leishmania chagasi promastigotes, AlPcCl demonstrated markedly superior photodynamic activity compared to zinc phthalocyanine (ZnPc). Under 670 nm illumination at 10.0 J/cm², AlPcCl achieved an ED₅₀ of 0.0033 μM, whereas ZnPc required concentrations more than two orders of magnitude higher to achieve comparable inhibition. ZnPc activity was statistically significantly (P<0.01) less active than AlPcCl on both L. chagasi and L. panamensis strains [1]. Notably, AlPcCl exhibited substantial strain-dependent potency variation (0.0033 μM for L. chagasi vs. 0.17 μM for L. panamensis at 10.0 J/cm²), a differentiation feature absent for ZnPc, which showed no differences in activity between the two species [1]. Neither compound exhibited dark toxicity, confirming that the observed activity is strictly light-dependent [1].

Photodynamic therapy Leishmaniasis Antiparasitic photosensitizer

AlPcCl vs. AlPcOH in Leishmania amazonensis Intracellular Amastigote Photodynamic Activity: 1.48-Fold Higher Potency

In a comparative study of aluminum phthalocyanine derivatives against intracellular amastigote forms of Leishmania amazonensis, AlPcCl demonstrated quantitatively superior photodynamic activity compared to the hydroxide analog AlPcOH. Following light exposure, AlPcCl exhibited an IC₅₀ of 0.62 ± 0.06 μM, whereas AlPcOH required a higher concentration of 0.92 ± 0.12 μM to achieve equivalent inhibition [1]. This represents a 1.48-fold difference in potency favoring the chloride axial ligand over the hydroxide form. Importantly, both compounds showed no cytotoxicity toward peritoneal macrophages or human erythrocytes, indicating that the potency differential occurs without compromising safety profile [1]. The study also confirmed that zinc phthalocyanine (PcZn) showed no activity against L. amazonensis promastigotes, further distinguishing AlPcCl from alternative metallophthalocyanines [1].

Photodynamic therapy Intracellular amastigote Antiparasitic photosensitizer

AlPcCl vs. Silicon Phthalocyanines in Leukemic Cell Photocytotoxicity and Triplet Excited-State Lifetime

Among five phthalocyanines systematically evaluated for photodynamic activity on TF-1 and Daudi leukemic cell lines, AlPc demonstrated the highest photocytotoxicity, reducing the surviving fraction to 0.008 at 2 × 10⁻⁹ M for TF-1 cells and at 4 × 10⁻⁹ M for Daudi cells [1]. By contrast, dichlorosilicon phthalocyanine (SiPc) and bis(tri-n-hexylsiloxy)silicon phthalocyanine (PcHEX) required 5 × 10⁻⁷ M to induce significant photokilling, representing concentrations ~250-fold higher than effective AlPc concentrations. Nickel phthalocyanine (NiPc) and bis(triphenylsiloxy)silicon phthalocyanine (PcPHE) were completely inactive [1]. Mechanistically, AlPc exhibited the longest triplet excited-state lifetime among all compounds tested: 484 μs in dimethyl sulfoxide/H₂O, which increased to 820 μs upon complexation with human serum albumin [1]. Silicon phthalocyanines did not exhibit this albumin-enhanced triplet lifetime effect, and singlet oxygen quantum yields across all active compounds were comparable (0.29-0.37) [1]. The superior photocytotoxicity was attributed to AlPc being the best electron acceptor based on excited-state reduction potential measurements, implicating a Type I electron transfer mechanism in addition to Type II singlet oxygen generation [1].

Oncology photodynamic therapy Triplet lifetime Leukemia photosensitizer

HOMO-LUMO Energy Gap and Dielectric Properties of Bulk AlPcCl: 1.48 eV for Optoelectronic Device Design

Bulk aluminum phthalocyanine chloride (AlPcCl) has been characterized for its electrical and dielectric properties, providing quantitative parameters essential for optoelectronic device engineering. AC conductivity and dielectric measurements performed over a temperature range of 303-403 K and frequency range of 42-10⁶ Hz yielded a HOMO-LUMO energy gap value of 1.48 eV [1]. The predominant conduction mechanism was identified as correlated barrier hopping (CBH) with a calculated barrier height of 1.41 eV [1]. The density of states N(EF) was determined to be 4.11 × 10¹⁹ cm⁻³ using the Elliott model [1]. These electrical parameters are distinct from other halogenated and unhalogenated metallophthalocyanines; halogenation of the phthalocyanine macrocycle, including the axial chloride ligand in AlPcCl, modifies the electronic structure and frontier orbital energies compared to unhalogenated analogs [1]. The specific HOMO-LUMO gap of 1.48 eV places AlPcCl in the semiconductor regime suitable for visible-light-responsive optoelectronic applications, but the value is not interchangeable with other phthalocyanines that may exhibit different bandgaps depending on central metal and peripheral substitution.

Organic semiconductor Optoelectronic device Dielectric spectroscopy

Aggregation Behavior of AlPcCl in DMF-Water Binary Systems: Critical Water Concentration of 7.8% for Monomer-Dimer Transition

The photodynamic activity of AlPcCl is critically dependent on its aggregation state, with monomeric forms being photoactive and aggregated forms (H- and J-aggregates) exhibiting reduced or quenched photosensitization. A comprehensive experimental and DFT-based theoretical study of AlPcCl aggregation in DMF-water binary systems identified a critical water concentration threshold of approximately 7.8% at which the monomer/dimer ratio changes dramatically [1]. In pure DMF, AlPcCl exists entirely in monomeric form, which is the photoactive state required for efficient singlet oxygen generation and fluorescence. As water content increases above the critical threshold, the dye undergoes progressive dimerization, with H-aggregates forming preferentially in pure organic media and J-aggregates predominating in water-organic mixtures [1]. This aggregation behavior is a direct consequence of the hydrophobic nature of the phthalocyanine macrocycle combined with the axial chloride ligand. The chloride ligand influences hydration energetics and intermolecular orientation during dimerization; studies show that hydration of the aluminum center occurs readily in aqueous-organic media with formation of a coordination bond between Al and the oxygen atom of water molecules (bond length 2.23 Å, hydration energy 16.84 kcal/mol), which subsequently promotes dimer formation through water-bridged structures [2].

Photosensitizer formulation Aggregation control Photodynamic activity optimization

Thermal Stability of AlPcCl: >300°C Melting Point and >370°C TGA Decomposition Threshold for High-Temperature Applications

AlPcCl exhibits robust thermal stability that distinguishes it from many organic photosensitizers and enables its use in applications requiring elevated processing or operating temperatures. Thermogravimetric analysis (TGA) indicates that sublimed-grade AlPcCl (>99% purity) maintains 0.5% weight loss only at temperatures exceeding 370°C, demonstrating exceptional thermal robustness . The compound exhibits a melting point above 300°C [1][2]. This thermal stability profile is characteristic of halogenated metallophthalocyanines, which generally exhibit superior thermal robustness compared to unhalogenated analogs [3]. The high decomposition temperature supports the use of AlPcCl in thermal evaporation and sublimation-based thin-film deposition processes for optoelectronic device fabrication. Additionally, studies on pigmented elastomeric materials have demonstrated that chloroaluminum phthalocyanine improves the thermal stability and reduces flammability of diene rubbers when incorporated as a pigment, effects attributed to the intrinsic thermal properties of the halogenated phthalocyanine structure [4].

Thermal stability Optoelectronic materials High-temperature processing

AlPcCl Application Scenarios: Where the Quantitative Differentiation Data Directly Inform Procurement Decisions


Photodynamic Therapy Research Targeting Hematologic Malignancies and Solid Tumors

AlPcCl is optimally selected for PDT studies involving leukemic cell lines (e.g., TF-1 erythroleukemic cells, Daudi B lymphoblastic cells) and solid tumor models where picomolar-to-nanomolar potency is required. The compound's demonstrated surviving fraction of 0.008 at 2-4 × 10⁻⁹ M [1] and its uniquely long triplet excited-state lifetime (484 μs in DMSO/H₂O, extending to 820 μs when protein-bound) [1] make it the superior choice among phthalocyanine photosensitizers for applications requiring maximal photocytotoxicity at minimal drug concentrations. Procurement of AlPcCl over silicon-based phthalocyanines (which require concentrations 250-fold higher for comparable effects) or zinc phthalocyanine (which exhibits significantly lower activity) is justified specifically for research programs evaluating photodynamic protocols where drug loading, systemic toxicity, and tumor selectivity are critical experimental variables [1][2].

Antiparasitic Photodynamic Therapy for Cutaneous Leishmaniasis Research

For investigators developing PDT-based treatments for cutaneous leishmaniasis, AlPcCl is the procurement choice based on demonstrated IC₅₀ values of 0.62 ± 0.06 μM against intracellular amastigotes of Leishmania amazonensis [1] and ED₅₀ values as low as 0.0033 μM against Leishmania chagasi promastigotes [2]. AlPcCl exhibits a 1.48-fold potency advantage over the hydroxide analog AlPcOH against intracellular amastigotes and approximately 100-fold greater potency than ZnPc against promastigote stages [1][2]. Critically, AlPcCl achieves this antileishmanial activity without detectable cytotoxicity toward peritoneal macrophages or human erythrocytes [1], an essential safety consideration for in vivo studies. The absence of dark toxicity and the strain-dependent potency profile (L. chagasi being substantially more sensitive than L. panamensis) provides researchers with a well-characterized activity baseline for experimental design [2].

Optoelectronic Device Fabrication Requiring Defined HOMO-LUMO Gap and Thermal Stability

AlPcCl is indicated for procurement in organic semiconductor and optoelectronic device research where a precisely characterized HOMO-LUMO energy gap of 1.48 eV is required for device engineering calculations [1]. The compound's electrical parameters, including a barrier height of 1.41 eV (CBH model) and density of states of 4.11 × 10¹⁹ cm⁻³ [1], provide the quantitative foundation for designing photovoltaic cells, gas sensors, optical data storage systems, and organic light-emitting diodes. Sublimed-grade AlPcCl (>99% purity) with a TGA decomposition threshold of >370°C and melting point >300°C [2][3] is specifically suited for thermal evaporation and sublimation-based thin-film deposition processes where thermal robustness during processing is non-negotiable. The halogenated structure of AlPcCl confers enhanced thermal and morphological stability compared to unhalogenated phthalocyanines [1], making it the preferred choice for high-temperature device fabrication protocols.

Controlled Formulation Development Requiring Precise Aggregation Management

AlPcCl is the appropriate procurement choice for formulation scientists developing drug delivery systems (e.g., liposomal encapsulation, polymeric nanoparticles, or micellar carriers) where precise control over photosensitizer aggregation state is essential for maintaining photodynamic activity. The compound's well-characterized aggregation behavior in DMF-water binary systems, including the critical water concentration threshold of approximately 7.8% for monomer-to-dimer transition [1], provides an empirically validated benchmark for solvent system design. In pure DMF, AlPcCl exists entirely in monomeric, photoactive form [1]. This quantitative understanding enables rational formulation optimization to prevent aggregation-induced quenching of singlet oxygen generation. For research groups developing nanoparticulate or liposomal AlPcCl formulations, the procurement of high-purity AlPcCl with documented spectroscopic properties [2] allows for reproducible formulation and direct comparison with published encapsulation studies demonstrating sustained release over 168 hours and >80% phototoxic effect in human fibroblasts at 10 μM with 3 J/cm² light dose [3].

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